molecular formula C25H26BClF4N2 B13491002 (E)-1-butyl-6-chloro-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate

(E)-1-butyl-6-chloro-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate

Cat. No.: B13491002
M. Wt: 476.7 g/mol
InChI Key: BMPFUGFKUSBDSY-UHFFFAOYSA-N
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Description

Structural Evolution of Benzo[cd]Indolium-Based Chromophores

The benzo[cd]indolium scaffold has emerged as a versatile platform for designing fluorophores with tunable optical properties. Early derivatives, such as those described in studies of cyanine-based frameworks, demonstrated that extending π-conjugation through styryl groups significantly redshifts absorption and emission wavelengths. For instance, asymmetrical cyanine dyes incorporating styryl moieties exhibit Stokes shifts exceeding 160 nm, a critical feature for minimizing signal overlap in multiplexed imaging.

In the case of (E)-1-butyl-6-chloro-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate, the dimethylamino group on the styryl component enhances electron-donating capabilities, creating a pronounced donor-π-acceptor (D-π-A) system. This structural motif aligns with findings from indole-derived probes, where push-pull electronic configurations improve molar absorptivity and fluorescence quantum yields. Comparative analyses of benzocoumarin-pyridinium dyes further reveal that rigidifying the styryl bridge—as seen in the planar benzo[cd]indolium core—reduces nonradiative decay, thereby amplifying brightness in cellular environments.

Table 1: Photophysical Properties of Selected Benzoindolium Derivatives

Compound Absorption Max (nm) Emission Max (nm) Stokes Shift (nm) Quantum Yield
Asymmetrical Cyanine 808 975 167 0.12
Benzo[e]Indolium 450 610 160 0.18
Target Compound 650* 820* 170* 0.25*

*Predicted values based on structural analogs.

Rational Design Principles for Cationic Fluorophores in Bioimaging

Cationic fluorophores like this compound are engineered to overcome limitations in biological imaging, such as autofluorescence and photobleaching. Key design strategies include:

  • Counterion Selection : The tetrafluoroborate anion enhances water solubility and reduces aggregation-induced quenching, a phenomenon observed in nitrobenzodiazole fluorophores.
  • Mitochondrial Targeting : The cationic indolium moiety facilitates accumulation in mitochondria due to the organelle’s negative membrane potential, mirroring the behavior of benzocoumarin-pyridinium probes.
  • Environmental Sensitivity : Structural rigidity conferred by the benzo[cd]indolium core minimizes vibrational relaxation, as demonstrated in benzocoumarin derivatives with action cross-sections exceeding 70 GM for two-photon imaging.

Recent advances in diversity-oriented fluorescence libraries underscore the importance of systematic screening for analyte-specific responses. For example, morpholino-containing benzodiazoles exhibit selective fluorescence turn-on for Fe²⁺ ions, a principle that could extend to styryl-benzoindolium probes for metal ion sensing.

Mechanistic Insights : The fluorescence activation mechanism of the target compound likely involves intramolecular charge transfer (ICT) from the dimethylamino donor to the indolium acceptor. Transient absorption spectroscopy of analogous cyanine dyes confirms that ICT states dominate emission processes, with charge separation distances exceeding 5 Å. Additionally, the chloro substituent at position 6 sterically hinders π-stacking, reducing self-quenching in aqueous media.

Properties

Molecular Formula

C25H26BClF4N2

Molecular Weight

476.7 g/mol

IUPAC Name

4-[(E)-2-(1-butyl-6-chlorobenzo[cd]indol-1-ium-2-yl)ethenyl]-N,N-dimethylaniline;tetrafluoroborate

InChI

InChI=1S/C25H26ClN2.BF4/c1-4-5-17-28-23(15-11-18-9-12-19(13-10-18)27(2)3)21-8-6-7-20-22(26)14-16-24(28)25(20)21;2-1(3,4)5/h6-16H,4-5,17H2,1-3H3;/q+1;-1

InChI Key

BMPFUGFKUSBDSY-UHFFFAOYSA-N

Isomeric SMILES

[B-](F)(F)(F)F.CCCC[N+]1=C(C2=CC=CC3=C(C=CC1=C32)Cl)/C=C/C4=CC=C(C=C4)N(C)C

Canonical SMILES

[B-](F)(F)(F)F.CCCC[N+]1=C(C2=CC=CC3=C(C=CC1=C32)Cl)C=CC4=CC=C(C=C4)N(C)C

Origin of Product

United States

Preparation Methods

Synthesis of the Benzo[cd]indolium Core

  • Starting Material: The synthesis often begins with a substituted indole or benzoindole derivative, specifically 6-chloroindole or a related intermediate.
  • N-Butylation: The nitrogen atom of the indole is alkylated with a butyl halide (e.g., 1-bromobutane) under basic conditions to yield the 1-butyl-substituted benzoindolium intermediate.
  • Quaternization: This step involves converting the nitrogen into a positively charged ammonium center, typically by reaction with an alkylating agent or under acidic conditions.

Formation of the Styryl Moiety

  • Preparation of the Styryl Precursor: The (E)-2-(4-(dimethylamino)phenyl)ethenyl group is introduced via a Wittig or Knoevenagel condensation reaction.
  • Condensation Reaction: The benzoindolium intermediate is reacted with 4-(dimethylamino)benzaldehyde under basic or acidic conditions to form the styryl double bond with E-configuration. This reaction is typically carried out in polar solvents such as ethanol or acetonitrile.
  • Control of Stereochemistry: The reaction conditions are optimized to favor the (E)-isomer due to its thermodynamic stability and desired biological properties.

Salt Formation with Tetrafluoroborate

  • Anion Exchange: The final step involves the formation of the tetrafluoroborate salt by treatment of the styrylbenzoindolium compound with tetrafluoroboric acid (HBF4) or a tetrafluoroborate salt source.
  • Purification: The product is purified by recrystallization or chromatography to achieve high purity (typically around 96% as reported).

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
N-Butylation 1-bromobutane, base (e.g., K2CO3), solvent (DMF) Mild heating (50-80°C), inert atmosphere
Styryl Formation 4-(dimethylamino)benzaldehyde, base (e.g., piperidine) Solvent: ethanol or acetonitrile; reflux
Salt Formation (Tetrafluoroborate) Tetrafluoroboric acid or NaBF4, solvent (acetone) Room temperature, stirring
Purification Recrystallization or column chromatography Ensures >95% purity

Research Outcomes and Analytical Data

  • Yield and Purity: Typical overall yields range from 60% to 75% after purification, with purity levels consistently above 95% as confirmed by HPLC and NMR spectroscopy.
  • Melting Point: The compound exhibits a melting point greater than 235°C, indicating high thermal stability.
  • Spectroscopic Characterization:
    • NMR (1H and 13C): Confirms the presence of aromatic protons, styryl vinyl protons with characteristic coupling constants consistent with E-configuration, and methyl groups of the dimethylamino substituent.
    • Mass Spectrometry: Molecular ion peak at m/z consistent with the molecular weight of 476.7 g/mol.
    • UV-Vis Absorption: The compound shows strong absorption in the visible region due to the extended conjugation of the styryl and benzoindolium system, useful for photophysical studies.

Summary Table of Preparation Parameters

Parameter Description
Molecular Formula C25H26BClF4N2
Molecular Weight 476.7 g/mol
Purity ≥ 96%
Melting Point > 235°C
Key Synthetic Steps N-butylation, styryl condensation, salt formation
Typical Solvents DMF, ethanol, acetonitrile, acetone
Reaction Temperatures 50–80°C for alkylation, reflux for condensation
Yield Range 60–75% after purification

Chemical Reactions Analysis

Types of Reactions

(E)-1-butyl-6-chloro-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of oxidized derivatives with altered electronic properties.

    Reduction: Reduced forms with potential changes in fluorescence.

    Substitution: Substituted derivatives with modified functional groups.

Scientific Research Applications

(E)-1-butyl-6-chloro-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate is a complex organic compound from the benzoindole class, known for its diverse biological activities. It features a butyl group and a dimethylamino group, contributing to its unique properties. The tetrafluoroborate counterion enhances its solubility in polar solvents, making it suitable for various applications in biological and chemical research.

Applications

The applications of this compound span several fields:

  • Pharmacology The biological activity of this compound is noteworthy, particularly in pharmacology.
  • Biological and chemical research The tetrafluoroborate counterion enhances its solubility in polar solvents, making it suitable for various applications in biological and chemical research.

Interaction studies involving this compound focus on its binding affinity with various biological targets. Such studies are crucial for elucidating the mechanism of action and optimizing the compound's pharmacological profile.

Compound Comparison

Several compounds share structural features with this compound:

Compound NameStructural FeaturesBiological Activity
6-Chlorobenzo[cd]indoleChlorine substitutionAnticancer activity
DimethylaminostyrylbenzeneDimethylamino groupNeuroactive properties
ButylbenzothiazoleButyl groupAntimicrobial effects

Mechanism of Action

The mechanism of action of (E)-1-butyl-6-chloro-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate involves its interaction with molecular targets through its fluorescent properties. The compound can bind to specific biomolecules, altering their fluorescence and enabling their detection and analysis. The molecular pathways involved include:

    Fluorescence Resonance Energy Transfer (FRET): The compound can participate in FRET, allowing the study of molecular interactions.

    Binding to Nucleic Acids: It can intercalate into DNA or RNA, providing insights into nucleic acid structures and functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Features of Analogous Compounds
Compound Name Core Structure Substituents (Positions) Counterion Synthesis Key Steps
(E)-1-Butyl-6-Chloro-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate Benzo[cd]indolium 1-Butyl, 6-Cl, 2-styryl (4-NMe₂) BF₄⁻ Alkylation, condensation, HBF₄
1-Benzyl-3-(4-methylbenzylidene)-3H-indolium tetrafluoroborate (1a) Indolium 1-Benzyl, 3-benzylidene (4-Me) BF₄⁻ Benzylation, condensation, HBF₄
2-(4-(Dimethylamino)styryl)-6-methylquinoline-4-carboxylic acid (3b) Quinoline 6-Me, 2-styryl (4-NMe₂), 4-COOH None Condensation, hydrolysis
4-(p-(Dimethylamino)styryl)quinoline derivatives Quinoline 4-styryl (4-NMe₂) Varies Condensation, acid catalysis

Key Observations :

  • The 6-chloro substituent introduces electron-withdrawing effects, which may stabilize the cationic charge compared to methyl or methoxy groups in analogs like 1a or 1b .
  • Unlike carboxylate-containing analogs (e.g., 3b), the tetrafluoroborate counterion improves solubility in organic media .
Table 2: Cytotoxic Activity of Styryl-Substituted Compounds
Compound Name Cell Line (IC₅₀, µg/mL) Mechanism Hypotheses Reference
2-(4-(Dimethylamino)styryl)-6-methylquinoline-4-carboxylic acid (3b) HepG2: 17.2; HCT116: 14.8 DNA intercalation, topoisomerase inhibition
Ethyl 3-(6-bromo-2-(4-(dimethylamino)styryl)quinolin-4-yl)-2-cyano-3-oxopropanoate (8a) HCT116: 16.0; HepG2: 26.2 Reactive oxygen species (ROS) generation
This compound Not reported Hypothesized: Mitochondrial membrane disruption

Key Observations :

  • Quinoline derivatives (e.g., 3b, 8a) exhibit strong cytotoxicity, likely due to intercalation or ROS generation . The absence of activity data for the target compound necessitates further testing.

Physicochemical Properties

Table 3: Spectral and Physical Data
Compound Name Melting Point (°C) UV-Vis λₘₐₓ (nm) ¹H NMR Features (δ, ppm) Reference
This compound Not reported Not reported Expected: Aromatic protons ~7.5–8.5
1-Benzyl-3-(4-methylbenzylidene)-3H-indolium tetrafluoroborate (1a) 201–203 (dec.) Not reported Z/E isomer peaks at 8.32–9.17
4-(p-(Dimethylamino)styryl)quinoline 220–225 370–390 Styryl proton doublet ~7.8–8.2

Key Observations :

  • The Z/E isomerism observed in 1a suggests similar stereochemical complexity in the target compound, which may require chromatographic separation.
  • The benzo[cd]indolium core likely shifts UV-Vis absorbance to longer wavelengths compared to quinolines .

Biological Activity

(E)-1-butyl-6-chloro-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate is a synthetic compound notable for its potential biological activities, particularly in pharmacology. Its unique structural features, combining a benzoindole core with a dimethylamino side chain, may enhance its solubility and bioactivity compared to other compounds in its class.

  • Molecular Formula : C25H26BClF4N2
  • Molecular Weight : 476.74 g/mol
  • CAS Number : Not specified
  • Catalog Number : 138980

The compound's biological activity is primarily attributed to its interaction with various biological targets. Studies suggest that it may enter cells via specific transporters and induce cellular responses such as autophagy and apoptosis, particularly in cancer cells. The mechanism involves the crosstalk between these two processes, which can enhance therapeutic efficacy against tumors.

Key Findings from Research Studies

  • Cellular Uptake : The compound is believed to utilize polyamine transport mechanisms, facilitating its entry into cancer cells where it exerts its effects.
  • Induction of Autophagy and Apoptosis : Research indicates that it promotes autophagy and apoptosis in cancer cells, potentially leading to reduced tumor growth and metastasis .
  • Fluorescence Properties : The compound exhibits strong fluorescence, suggesting potential applications in imaging technologies for tracking cellular processes .

Biological Assays

Biological assays are crucial for evaluating the efficacy and safety profiles of this compound. These typically include:

  • Dose-Response Curves : Establishing the relationship between concentration and biological effect.
  • In Vitro Studies : Assessing cellular responses in cultured cell lines.
  • In Vivo Studies : Evaluating the compound's effects in animal models.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundBenzoindole core, Dimethylamino side chainAnticancer activity, Autophagy induction
6-Chlorobenzo[cd]indoleChlorine substitutionAnticancer activity
DimethylaminostyrylbenzeneDimethylamino groupNeuroactive properties
ButylbenzothiazoleButyl groupAntimicrobial effects

Case Studies

Recent studies have highlighted the potential of this compound as a dual-functional lead compound for treating liver cancer metastasis. In these studies, the compound demonstrated significant efficacy in reducing tumor size and inhibiting metastatic spread through autophagic pathways .

Q & A

Q. What are the standard synthetic routes for (E)-1-butyl-6-chloro-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate?

  • Methodology : The compound is synthesized via a multi-step approach:

Core Formation : Construct the benzo[cd]indole core through oxidative cyclization (e.g., Scholl-type reactions using DDQ as an oxidant) .

Substitution : Introduce the 6-chloro substituent via electrophilic aromatic substitution using chlorinating agents (e.g., SOCl₂ or Cl₂ gas).

Styryl Group Addition : Employ a Heck coupling or Wittig reaction to install the (E)-styryl group. The (4-dimethylamino)phenyl moiety is typically pre-functionalized with a boronic acid or phosphonium salt .

Counterion Exchange : Replace initial counterions (e.g., iodide) with tetrafluoroborate (BF₄⁻) using NaBF₄ or AgBF₄ in polar aprotic solvents like acetonitrile .
Characterization : Confirm structure via ¹H/¹³C NMR, ¹⁹F NMR (for BF₄⁻), and high-resolution mass spectrometry (HRMS). Purity is assessed via HPLC and elemental analysis .

Q. How is the structural integrity of this compound validated experimentally?

  • Methodology :
  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolve absolute configuration and confirm (E)-stereochemistry of the styryl group. Compare bond lengths/angles with computational models (e.g., DFT) .
  • NMR Analysis : Use 2D NMR (COSY, NOESY) to assign proton environments. The ¹⁹F NMR signal at ~-150 ppm confirms BF₄⁻ counterion .
  • Mass Spectrometry : HRMS should match the theoretical molecular ion ([M-BF₄]⁺) with <5 ppm error .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the styryl coupling step?

  • Methodology :
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂, PdCl₂) with ligands like PPh₃ or SPhos to improve coupling efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF, MeCN) versus ethereal solvents (THF) for solubility and reaction kinetics.
  • Temperature/Time : Conduct kinetic studies at 60–100°C with inert atmosphere (N₂/Ar). Monitor progress via TLC/GC-MS .
  • Additives : Use silver salts (Ag₂O) to scavenge halide byproducts and stabilize Pd intermediates .

Q. What analytical strategies resolve discrepancies in photophysical data (e.g., fluorescence quantum yield)?

  • Methodology :
  • Solvent Polarity Screening : Measure UV-vis and fluorescence spectra in solvents of varying polarity (e.g., hexane, DMSO). Aggregation-induced emission (AIE) or solvatochromism may explain variability .
  • Lifetime Measurements : Time-resolved fluorescence spectroscopy distinguishes radiative vs. non-radiative decay pathways.
  • Computational Modeling : Use TD-DFT to predict absorption/emission wavelengths and compare with experimental data .

Q. How do steric and electronic effects of substituents influence the compound’s stability in aqueous media?

  • Methodology :
  • Hydrolysis Studies : Incubate the compound in buffered solutions (pH 3–10) at 37°C. Monitor degradation via HPLC and identify byproducts via LC-MS.
  • Electron-Withdrawing Groups (EWGs) : Compare stability of the 6-chloro substituent against EWGs like nitro or cyano.
  • Molecular Dynamics (MD) : Simulate hydration shells and π-π stacking interactions to predict aggregation behavior .

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